5-(4-Bromo-2-methylphenoxy)pentan-1-amine
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Overview
Description
5-(4-Bromo-2-methylphenoxy)pentan-1-amine is an organic compound characterized by a brominated aromatic ring attached to a pentan-1-amine chain through an ether linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-Bromo-2-methylphenoxy)pentan-1-amine typically involves the following steps:
Bromination of 2-methylphenol: The starting material, 2-methylphenol, is brominated using bromine in the presence of a catalyst such as iron(III) bromide to yield 4-bromo-2-methylphenol.
Etherification: The brominated phenol is then reacted with 1-bromopentane in the presence of a base like potassium carbonate to form 5-(4-bromo-2-methylphenoxy)pentane.
Amination: Finally, the ether compound undergoes nucleophilic substitution with ammonia or an amine source to produce this compound.
Industrial Production Methods
In an industrial setting, the synthesis might be scaled up using continuous flow reactors to ensure consistent quality and yield. The use of automated systems for bromination and etherification can enhance efficiency and safety.
Chemical Reactions Analysis
Types of Reactions
5-(4-Bromo-2-methylphenoxy)pentan-1-amine can undergo various chemical reactions, including:
Nucleophilic Substitution: The bromine atom on the aromatic ring can be replaced by nucleophiles such as amines or thiols.
Oxidation: The amine group can be oxidized to form corresponding nitroso or nitro compounds.
Reduction: The compound can be reduced to remove the bromine atom or to convert the amine group to an alkyl group.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide or thiourea in polar aprotic solvents.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like lithium aluminum hydride or catalytic hydrogenation.
Major Products
Substitution: Formation of 5-(4-substituted-2-methylphenoxy)pentan-1-amine derivatives.
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of dehalogenated or alkylated amine derivatives.
Scientific Research Applications
5-(4-Bromo-2-methylphenoxy)pentan-1-amine has several applications in scientific research:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting neurological pathways.
Materials Science: The compound’s unique structure makes it useful in the development of novel polymers and materials with specific electronic properties.
Biological Studies: It can be used to study the effects of brominated aromatic compounds on biological systems, including their potential as enzyme inhibitors or receptor modulators.
Mechanism of Action
The mechanism of action of 5-(4-Bromo-2-methylphenoxy)pentan-1-amine involves its interaction with molecular targets such as enzymes or receptors. The bromine atom and the amine group play crucial roles in binding to active sites, potentially inhibiting enzyme activity or modulating receptor function. The ether linkage provides structural rigidity, enhancing the compound’s binding affinity.
Comparison with Similar Compounds
Similar Compounds
5-(4-Chloro-2-methylphenoxy)pentan-1-amine: Similar structure but with a chlorine atom instead of bromine.
5-(4-Fluoro-2-methylphenoxy)pentan-1-amine: Contains a fluorine atom, offering different electronic properties.
5-(4-Iodo-2-methylphenoxy)pentan-1-amine: Iodine substitution provides different reactivity and potential biological effects.
Uniqueness
5-(4-Bromo-2-methylphenoxy)pentan-1-amine is unique due to the presence of the bromine atom, which imparts distinct electronic and steric properties. This makes it particularly useful in applications where specific halogen interactions are desired, such as in medicinal chemistry for the design of enzyme inhibitors or receptor modulators.
Properties
IUPAC Name |
5-(4-bromo-2-methylphenoxy)pentan-1-amine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18BrNO/c1-10-9-11(13)5-6-12(10)15-8-4-2-3-7-14/h5-6,9H,2-4,7-8,14H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWKNABBSKYKRKR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)Br)OCCCCCN |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18BrNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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